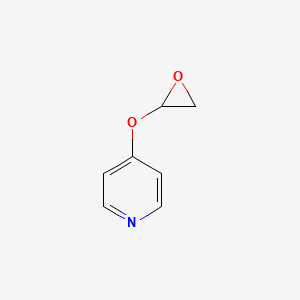
4-(Oxiran-2-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxiran-2-yloxy)pyridine is an organic compound that features both an oxirane (epoxide) ring and a pyridine ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The oxirane ring is known for its high reactivity, which allows it to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-yloxy)pyridine typically involves the reaction of pyridine derivatives with epoxides. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an epoxide under basic conditions to form the desired product. For example, the reaction of 4-hydroxypyridine with epichlorohydrin in the presence of a base such as sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxiran-2-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Diols
Reduction: Piperidine derivatives
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
4-(Oxiran-2-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Oxiran-2-yloxy)pyridine involves the reactivity of the oxirane ring and the pyridine ring. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of various intermediates that can interact with biological targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can enhance the binding affinity of the compound to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)pyridine
- 4-(Oxiran-2-yloxy)benzene
- 4-(Oxiran-2-yloxy)quinoline
Uniqueness
4-(Oxiran-2-yloxy)pyridine is unique due to the presence of both an oxirane ring and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Propiedades
Número CAS |
192717-18-3 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.138 |
Nombre IUPAC |
4-(oxiran-2-yloxy)pyridine |
InChI |
InChI=1S/C7H7NO2/c1-3-8-4-2-6(1)10-7-5-9-7/h1-4,7H,5H2 |
Clave InChI |
MOEKDFVUKMLTJT-UHFFFAOYSA-N |
SMILES |
C1C(O1)OC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















